N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
Description
This compound is a pyrimidine derivative characterized by a dihydropyrimidinone core modified with a 4-fluorobenzamide group at position 5, a thioether-linked 3-methoxyphenylacetamide substituent at position 2, and an amino group at position 2. Its molecular formula is C₂₁H₁₉FN₆O₄S, with a molecular weight of 470.47 g/mol. The structural complexity arises from its functional groups, which influence its physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
IUPAC Name |
N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4S/c1-30-14-4-2-3-13(9-14)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)11-5-7-12(21)8-6-11/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFSRCWQRBRJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with a suitable thiol compound.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the pyrimidine ring reacts with a methoxyphenyl halide.
Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the intermediate compound with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, nucleophiles such as amines or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and functional groups, this compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anticancer, antiviral, or antibacterial drugs.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins, while the fluorobenzamide moiety could enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 6-oxo-1,6-dihydropyrimidin-5-yl benzamides with variable substituents. Below is a systematic comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound likely enhances hydrogen bonding with target proteins compared to the 2-methoxyphenyl analog . Fluorobenzamide moieties (common to all analogs) contribute to π-π stacking interactions in biological targets, as seen in antitubercular agents .
Synthetic Routes: The target compound’s synthesis likely involves thioether formation (e.g., coupling of 2-mercaptoacetamide intermediates with dihydropyrimidinones) and amide bond formation (e.g., via acylation with 4-fluorobenzoyl chloride), similar to methods in and . In contrast, sulfonamide analogs (e.g., compound VII in ) require sulfonation steps, which introduce additional polarity .
Biological Performance: While the target compound lacks direct activity data, analogs like 2-((4-fluorobenzyl)(methyl)amino)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide () show potent antitubercular effects, suggesting the dihydropyrimidinone scaffold is pharmacologically versatile . The hexylthio substituent in compound VII () demonstrates how alkyl chains can modulate lipophilicity and tissue distribution .
Research Findings and Challenges
- Unresolved Issues :
- The target compound’s metabolic stability and toxicity remain uncharacterized.
- Structural analogs with 3-nitrophenyl groups () highlight a need for comparative pharmacokinetic studies .
Biological Activity
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 461.4 g/mol. The structure features a pyrimidinone ring, a methoxyphenyl group, and a fluorobenzamide moiety, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H17F2N5O4S |
| Molecular Weight | 461.4 g/mol |
| CAS Number | 888426-32-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzyme activities by binding to active sites or modulate receptor functions, disrupting cellular processes critical for disease progression.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing pyrimidine structures can effectively inhibit Gram-positive and Gram-negative bacteria.
A study by Ingarsal et al. demonstrated that certain pyrimidine derivatives exhibited antibacterial activity with minimum inhibitory concentration (MIC) values lower than standard antibiotics like ciprofloxacin . The presence of hydrophobic substituents on the aromatic rings enhances this activity.
Antitubercular Activity
In vitro studies have also evaluated the antitubercular potential of similar compounds against Mycobacterium tuberculosis. Compounds with amino groups were found to show better activity against M. smegmatis, indicating a promising avenue for further research in tuberculosis treatment .
Antifungal Activity
The compound's structural features suggest potential antifungal activity as well. Research has indicated that certain pyrimidine derivatives demonstrate effectiveness against fungi such as Candida albicans and Cryptococcus neoformans, highlighting the versatility of this compound in combating various pathogens .
Case Studies
- Antibacterial Study : A series of synthesized pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that some derivatives had higher antibacterial activity than traditional antibiotics, supporting the hypothesis that structural modifications can enhance efficacy .
- Antitubercular Evaluation : In a study focusing on antitubercular activity, several compounds were screened for their ability to inhibit M. tuberculosis. The findings revealed that modifications at specific positions on the pyrimidine ring significantly affected their potency .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound with high purity?
The synthesis typically involves multi-step reactions, including amide bond formation and thioether linkage. Key steps include:
- Condensation of 3-methoxyphenylamine with chloroacetyl chloride to form the thioether precursor .
- Coupling with the pyrimidinone core under basic conditions (e.g., using K₂CO₃ in DMF) .
- Final purification via recrystallization or column chromatography. Critical Parameters : Maintain reaction temperatures between 0–5°C during amide coupling to minimize side reactions. Use anhydrous solvents (e.g., DMF) to enhance yield (≥75%) .
Q. How can researchers confirm the molecular structure and purity of this compound?
Structural validation requires:
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination) due to pyrimidinone motifs .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. Which solvents and storage conditions ensure compound stability?
Q. How do substituents (e.g., 3-methoxy vs. 3-nitro groups) influence reactivity during synthesis?
Electron-donating groups (e.g., methoxy) enhance nucleophilicity in amide coupling, whereas electron-withdrawing groups (e.g., nitro) may require harsher conditions (e.g., HATU activation) . Substituent positioning affects steric hindrance—ortho-substituted analogs show 20–30% reduced yields compared to para-substituted derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core modifications : Replace pyrimidinone with triazolo-pyridazine to assess kinase selectivity .
- Substituent variation : Compare 4-fluorobenzamide with 3,4-difluorobenzamide analogs to evaluate halogen bonding effects .
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to EGFR or PARP targets .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Dynamic effects : Variable-temperature NMR to identify conformational exchange in the thioether moiety .
- Isotopic labeling : ¹⁵N-labeled analogs to clarify ambiguous amide proton assignments .
- X-ray crystallography : Resolve tautomerism in the dihydropyrimidinone ring .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Formulation : Use PEGylated nanoparticles to enhance bioavailability due to low logP (~2.1) .
- Dosing : Intraperitoneal administration (10 mg/kg) in murine models with LC-MS/MS plasma monitoring .
- Metabolite profiling : HPLC-MS/MS to detect glucuronidation or sulfation at the 4-fluorobenzamide group .
Q. What computational methods predict off-target interactions or toxicity risks?
- Pharmacophore modeling : Match against Tox21 database to flag hepatotoxicity risks .
- Machine learning : Train models on ChEMBL data to predict CYP450 inhibition (e.g., CYP3A4) .
- Molecular dynamics (MD) : Simulate binding to hERG channels to assess cardiac liability .
Q. How do reaction conditions (e.g., solvent polarity) influence regioselectivity in analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
